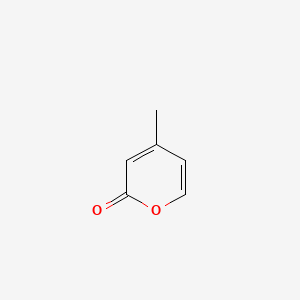

4-methyl-2H-pyran-2-one

Description

Significance in Organic and Medicinal Chemistry Research

The 2H-pyran-2-one ring system, also referred to as an α-pyrone, is a six-membered heterocyclic lactone that serves as a fundamental building block in the synthesis of a wide array of more complex molecules. smolecule.com Its unique chemical structure, characterized by a conjugated double bond system and a carbonyl group, imparts a high degree of reactivity, making it a versatile intermediate in organic synthesis. smolecule.comresearchgate.net This reactivity allows it to participate in various chemical transformations, including cycloaddition reactions, which are instrumental in creating bicyclic lactones—structures that are prevalent in many natural products and pharmacologically active compounds. smolecule.com

In the realm of medicinal chemistry, 2H-pyran-2-one derivatives are of profound interest due to their diverse and potent biological activities. ontosight.ai These compounds have been shown to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. smolecule.comontosight.ai The ability of these derivatives to interact with various biological targets, such as enzymes and proteins, underpins their therapeutic potential. ontosight.ai For instance, certain derivatives have demonstrated the ability to inhibit tumor growth, positioning them as potential candidates for the development of new anticancer agents. smolecule.com The versatility of the 2H-pyran-2-one scaffold allows for the synthesis of a vast library of derivatives, each with the potential for unique pharmacological profiles, thereby driving continuous research in drug discovery and development. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

22682-12-8 |

|---|---|

Molecular Formula |

C6H6O2 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

4-methylpyran-2-one |

InChI |

InChI=1S/C6H6O2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 |

InChI Key |

FINYGTPXELVTLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC=C1 |

Origin of Product |

United States |

A Historical and Evolutionary Perspective on 4 Methyl 2h Pyran 2 One Research

Historical Context and Evolution of Research

While the broader class of 2H-pyran-2-ones has been known for many years, their systematic exploration in organic synthesis gained significant traction after 1960. researchgate.net Early research into pyran-2-one derivatives was often driven by their organoleptic properties. google.com However, the discovery of their wide-ranging biological activities has since shifted the focus of research towards their potential applications in agriculture and medicine.

The study of 4-methyl substituted 2H-pyran-2-ones represents a more specific and nuanced area of this research field. The introduction of a methyl group at the 4-position of the pyranone ring can significantly influence the compound's electronic properties and steric interactions, thereby altering its reactivity and biological activity. A key development in this area was the establishment of efficient synthetic methods for preparing highly substituted 4-methyl-2H-pyran-2-ones. For example, a one-pot methodology has been developed for the synthesis of 6-substituted 3-acylamino-4-methyl-2H-pyran-2-ones from methyl ketones, N,N-dimethylacetamide dimethyl acetal (B89532), and N-acylglycines. clockss.org This method has facilitated the generation of a diverse range of derivatives for further study.

Research has also explored the utility of 4-methyl-2H-pyran-2-one derivatives as precursors for other complex heterocyclic systems. researchgate.netcolab.ws The presence of the methyl group provides a handle for further chemical modifications, allowing for the construction of novel molecular architectures with potential biological significance. For instance, 4-methyl-6-pentyl-2H-pyran-2-one has been identified as a structural analog of the natural fungicide 6-pentyl-2H-pyran-2-one (6-PAP) and has shown comparable fungicidal activity, with the added benefit of a more economical synthesis. google.com This highlights the potential of targeted modifications to the this compound scaffold to develop new and improved agrochemicals.

The evolution of research on this compound derivatives continues, with computational studies now being employed to understand their thermal decomposition and other properties. mdpi.com This modern approach, combined with ongoing synthetic and biological investigations, promises to further unlock the potential of this important class of compounds.

Detailed Research Findings on this compound Derivatives

The following table summarizes key research findings on various derivatives of this compound, highlighting their synthesis and observed properties.

| Compound Name | Synthesis Method | Key Findings |

| 6-Substituted 3-acylamino-4-methyl-2H-pyran-2-ones | One-pot reaction of methyl ketones, N,N-dimethylacetamide dimethyl acetal, and N-acylglycines in acetic anhydride (B1165640). clockss.orgresearchgate.net | This method provides an efficient route to a variety of highly substituted 4-methyl-2H-pyran-2-ones. clockss.org |

| 4-Methyl-6-pentyl-2H-pyran-2-one | Lactonisation of mixed keto acids in glacial acetic acid with sulfuric acid. google.com | Exhibits fungicidal activity similar to the natural product 6-pentyl-2H-pyran-2-one, but with a more cost-effective synthesis. google.com |

| 4-Methyl-6-(2,4,4-trimethyl-amyl)-2H-pyran-2-one | Two-step synthesis involving acylation of isononanoyl chloride and 3,3-dimethyl methacrylate, followed by cyclization. google.com | An important intermediate in the synthesis of the anti-dandruff agent Octopirox. google.com |

Cyclization Reactions for Pyran-2-one Ring Formation

Cyclization reactions are a cornerstone for the synthesis of the 2-pyrone ring. One common approach involves the intramolecular cyclization of precursor molecules. For instance, a two-step method has been developed for the synthesis of 6-alkyl-2H-pyran-2-ones which involves a Pd-catalyzed coupling followed by a ZnBr₂-catalyzed lactonization. nih.gov This method yields (Z)-5-alkyl-2-en-4-ynoic acids, which then undergo lactonization to furnish the desired 6-alkyl-2H-pyran-2-ones in high yields. nih.gov

Another strategy involves the cyclization of 3,7,9,9-tetramethyl-2-decene-5-keto acid methyl esters under the catalytic action of concentrated sulfuric acid in glacial acetic acid to produce 4-methyl-6-(2,4,4-trimethyl-amyl)-2H-pyran-2-one. google.com This two-step synthesis starts from isononanoyl chloride and 3,3-dimethylacrylate, which undergo an acylation reaction to form the keto acid methyl ester intermediate. google.com A similar method discloses the use of Friedel-Crafts acylation of 3,3-dimethylacrylate with isononanoyl chloride, followed by a ring-closing reaction in the presence of calcium oxide to yield the target product. patsnap.com

Condensation Reactions in this compound Synthesis

Condensation reactions provide a direct route to 2-pyrone systems. The Pechmann condensation, a classic method for coumarin (B35378) synthesis, can be adapted for pyrone synthesis. For example, the reaction of 4-hydroxy-6-methyl-2-pyrone (B586867) with ethyl acetoacetate (B1235776) in the presence of phosphorus pentoxide yields a mixture of 4,5-dimethyl-2H,7H-pyrano[2,3-b]pyran-2,7-dione and 4,7-dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione. publish.csiro.au The relative yields of these products can be controlled by the reaction temperature. publish.csiro.au

A general procedure for the preparation of 3-acylamino-4-methyl-2H-pyran-2-ones involves the reaction of methyl ketones with N,N-dimethylacetamide dimethyl acetal to form an intermediate, which is then treated with an N-acylglycine in acetic anhydride. clockss.org This method has been used to synthesize a range of 6-substituted 3-acylamino-4-methyl-2H-pyran-2-ones from various methyl ketones. clockss.org

| Starting Materials | Reagents | Product | Reference |

| Methyl ketones, N,N-dimethylacetamide dimethyl acetal, N-acylglycines | Acetic anhydride | 3-Acylamino-4-methyl-2H-pyran-2-ones | clockss.org |

| 4-Hydroxy-6-methyl-2-pyrone, Ethyl acetoacetate | Phosphorus pentoxide | 4,5-Dimethyl-2H,7H-pyrano[2,3-b]pyran-2,7-dione and 4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione | publish.csiro.au |

| Isononanoyl chloride, 3,3-Dimethylacrylate | Aluminum trichloride, Sulfuric acid/Acetic acid or Calcium oxide | 4-Methyl-6-(2,4,4-trimethyl-amyl)-2H-pyran-2-one | google.compatsnap.com |

One-Pot Multicomponent Reactions for Functionalized Derivatives

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single step, minimizing waste and saving time. Novel pyrano[4,3-b]pyran-5-one derivatives have been synthesized efficiently through a one-pot, three-component domino reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. arkat-usa.org This method offers high yields and short reaction times. arkat-usa.org

Another example is the synthesis of bio-active pyrano[2,3-c]pyrazole derivatives using a facile one-pot multicomponent protocol involving ZrO₂ nanoparticles as a reusable catalyst at room temperature. rsc.org Furthermore, a series of 4-hydroxyl-2-pyridone derivatives, which share a similar heterocyclic core, were synthesized via a one-pot multicomponent reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine using L-proline as a catalyst. sioc-journal.cn

Transition Metal-Catalyzed Syntheses of 2-Pyrone Derivatives

Transition metal catalysis offers highly efficient and selective methods for the synthesis of 2-pyrone derivatives. These reactions often proceed via C-H bond activation and annulation strategies.

Rhodium catalysts have been effectively used in the oxidative coupling of substituted acrylic acids with alkynes and alkenes to produce 2-pyrone derivatives. nih.govresearchgate.net This reaction proceeds through a vinylic C-H bond cleavage of the acrylic acid. nih.govresearchgate.net The use of maleic acid instead of acrylic acid can lead to the synthesis of 3-unsubstituted 2-pyrones. nih.govresearchgate.net The proposed mechanism involves the formation of a five-membered rhodacycle intermediate. nih.govresearchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium(III) complex | Substituted acrylic acids, Alkynes/Alkenes | 2-Pyrone derivatives | nih.govresearchgate.net |

| Rhodium(III) complex | Maleic acid, Alkynes | 3-Unsubstituted 2-pyrones | nih.govresearchgate.net |

Ruthenium catalysts provide an alternative and often more cost-effective approach for the synthesis of 2-pyrones. A cationic ruthenium(II) catalyst, [RuCl₂(p-cymene)]₂, promotes the oxidative annulation of alkynes with acrylic acid derivatives, offering an efficient route to 2-pyrones. nih.govresearchgate.net This reaction is similar to the rhodium-catalyzed version. nih.govresearchgate.net

Furthermore, a ruthenium-catalyzed regioselective homocyclization/hetero-cross-cyclization strategy has been developed for the synthesis of 2-pyrones from substituted propiolates. nih.gov Another ruthenium-catalyzed cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) provides pyranones through a nucleophilic addition of the vinylic C-H bond to the aldehyde, followed by intramolecular cyclization. organic-chemistry.org

| Catalyst System | Reactants | Reaction Type | Reference |

| [RuCl₂(p-cymene)]₂ | Acrylic acid derivatives, Alkynes | Oxidative annulation | nih.govresearchgate.net |

| Ruthenium catalyst | Substituted propiolates | Homocyclization/Hetero-cross-cyclization | nih.gov |

| [Ru(p-cymene)Cl₂]₂/NaOAc | Acrylic acids, Ethyl glyoxylate, p-Toluenesulfonamide | Cascade reaction | organic-chemistry.org |

Nickel-Catalyzed Reactions for 2-Pyrone Derivatives from Carbon Dioxide and Alkynes

The utilization of carbon dioxide (CO2) as a C1 building block in organic synthesis is a key goal in green chemistry. Nickel-catalyzed cycloaddition reactions of CO2 with alkynes have emerged as a powerful method for the synthesis of 2-pyrone derivatives. These reactions offer an atom-economical route to this important class of heterocycles.

Pioneering work in this area demonstrated that nickel(0) complexes, in the presence of phosphine (B1218219) ligands, can catalyze the [2+2+2] cycloaddition of diynes with CO2 to afford bicyclic α-pyrones. researchgate.net For instance, the reaction of diynes with a nickel(0)-phosphine ligand system under CO2 pressure (50 kg/cm2 ) at 130 °C yields the corresponding bicyclic 2-pyrone derivatives. researchgate.net Both monodentate and bidentate phosphine ligands have been shown to be effective in this transformation. researchgate.net

More recent advancements have focused on developing milder and more efficient catalytic systems. Louie and coworkers developed a highly effective method using a catalyst system composed of Ni(COD)2 (bis(1,5-cyclooctadiene)nickel(0)) and a sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). researchgate.netrsc.orgpkusz.edu.cn This system allows for the efficient [2+2+2] cycloaddition of various diynes and CO2 under remarkably mild conditions, requiring only 1 atmosphere of CO2 pressure and a temperature of 60 °C. researchgate.netpkusz.edu.cn The reaction tolerates a range of functional groups, including esters, ethers, and silyl (B83357) ethers, and can be used to construct both five- and six-membered fused ring systems in excellent yields. pkusz.edu.cn

The mechanism of this transformation is thought to proceed through the formation of an oxanickelacyclopentene intermediate. acs.orgumich.edu Theoretical studies suggest that the reaction pathway involves the initial coordination of the alkyne to the Ni(0) center, followed by reaction with CO2. acs.org The high σ-donating ability of the NHC ligand increases the nucleophilicity of the nickel center, facilitating its interaction with the electrophilic CO2, while its steric bulk helps to prevent competitive side reactions. pkusz.edu.cn

Solvent-free conditions have also been explored for this transformation. The use of a Ni(cod)2/trialkylphosphine catalyst system, particularly with long-chain primary alkylphosphines like P(C4H9)3 or P(C8H17)3, enables the efficient synthesis of 2-pyrones from alkynes and compressed CO2 without the need for an organic solvent. rsc.org This method provides high yields (up to 98%) and selectivities (up to 99%) at relatively low CO2 pressures (4 MPa). rsc.org

Table 1: Nickel-Catalyzed Synthesis of 2-Pyrones from Alkynes and CO2

| Catalyst System | Alkyne Substrate | CO2 Pressure | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ni(0)-phosphine | Diynes | 50 kg/cm² | 130 | Benzene (B151609) | Moderate | researchgate.net |

| Ni(COD)₂ / IPr | Diynes | 1 atm | 60 | Not specified | Excellent | researchgate.netpkusz.edu.cn |

| Ni(cod)₂ / P(C₈H₁₇)₃ | 4-Octyne | 12 MPa | 120 | Solvent-free | 98 |

Suzuki-Miyaura Coupling in Pyranone Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. scispace.comresearchgate.netpublish.csiro.au This reaction has been successfully applied to the functionalization of pre-formed pyranone rings, typically by coupling organoboron reagents with halogenated or triflate-substituted pyranone derivatives. Current time information in Bangalore, IN.imist.ma

Palladium catalysts are most commonly employed for these transformations. rsc.orgCurrent time information in Bangalore, IN.imist.ma For instance, the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-6-methyl-4-tosyloxy-2-pyrone with various arylboronic acids allows for the sequential and site-selective functionalization of the pyranone ring. Current time information in Bangalore, IN.imist.ma The differing reactivity of the C3-bromo and C4-tosyloxy groups enables the introduction of different aryl groups at these positions in a controlled manner, leading to a diverse range of substituted 2-pyrones in good yields. Current time information in Bangalore, IN.imist.ma

The regioselectivity of Suzuki-Miyaura couplings on dihalogenated pyrones can be controlled by the reaction conditions. Cho and coworkers demonstrated that the coupling of 3,5-dibromo-2-pyrone with aryl- and vinyl-boronic acids can be directed to either the C3 or C5 position by tuning the solvent polarity and the presence of a Cu(I) co-catalyst. rsc.orgchim.it This provides a versatile method for the synthesis of selectively substituted 3- or 5-aryl/vinyl-2-pyrones.

In addition to halogenated pyrones, pyranone-boronate esters can also serve as effective coupling partners in Suzuki-Miyaura reactions. The synthesis of a 2-pyrone-5-boronate ester has been reported, which can then be coupled with a variety of aryl and heteroaryl halides and triflates under palladium catalysis to generate 5-aryl- and 5-heteroaryl-2-pyrones. royalsocietypublishing.org This approach expands the scope of the Suzuki-Miyaura reaction for pyranone functionalization by allowing the pyranone itself to act as the organoboron component.

Functionalization and Derivatization Strategies for the this compound Core

The inherent reactivity of the this compound scaffold allows for a variety of functionalization and derivatization strategies, enabling the synthesis of a wide array of analogues with diverse properties. These strategies can be broadly categorized into the regioselective functionalization of the pyranone ring and modifications of the side chains.

Regioselective Functionalization of the Pyranone Ring

The electronic nature of the 2H-pyran-2-one ring dictates the regioselectivity of its functionalization. The ring system possesses three electrophilic centers at positions C2, C4, and C6, and can also undergo electrophilic substitution, typically at the C3 and C5 positions. beilstein-archives.org

Halogenation: The introduction of halogen atoms provides a handle for further transformations, such as cross-coupling reactions. 4-Bromo-6-methyl-2H-pyran-2-one can be synthesized via the bromination of 4-hydroxy-6-methyl-2-pyrone. Similarly, 4-chloro-6-methyl-2H-pyran-2-one can be prepared by the chlorination of 6-methyl-2H-pyran-2-one. researchgate.net The bromine atom at the C4 position is particularly useful for facilitating cross-coupling reactions like the Suzuki-Miyaura coupling.

Nitration: Electrophilic nitration of pyran-2-one derivatives can occur at the C3 and C5 positions. beilstein-archives.org For example, the nitration of 4-hydroxy-6-phenyl-2H-pyran-2-one with fuming nitric acid in glacial acetic acid yields the corresponding 3-nitro derivative. rjpbr.com

Alkylation: The alkylation of pyronones can be achieved under various conditions. For instance, 4-hydroxy-2-pyrones can be O-acylated and subsequently alkylated with reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) to produce 2-alkoxy-4-pyrones in high yield. rsc.org

Diels-Alder Reactions: The conjugated diene system within the 2H-pyran-2-one ring makes it a suitable participant in Diels-Alder reactions. The reactivity and regioselectivity of these cycloadditions are influenced by the electronic nature of the substituents on the pyranone ring. rsc.org Electron-donating groups on the pyranone generally favor normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. chim.it

Side Chain Modifications and Substituent Introduction

Modifications to the substituents on the this compound core provide another avenue for creating structural diversity.

Modifications at the C6-Position: A variety of alkyl groups can be introduced at the C6 position. For example, a series of 4-methyl-6-alkyl-α-pyrones, including butyl, pentyl, and hexyl derivatives, have been synthesized. researchgate.netacs.org The C6-substituent can also be more complex, as seen in the synthesis of 6-(2-oxopropyl)-4-methyl-2H-pyran-2-one. This can be achieved through the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with an appropriate aldehyde under acidic conditions. The methyl group at the C6 position can also enhance steric control during metal-catalyzed transformations.

Modifications at the C4-Position: The methyl group at the C4 position is part of a conjugated system and can be activated for further reactions. It is considered a suitable site for transformation into a carbanionic form, opening up possibilities for various subsequent functionalizations. clockss.org

Introduction of Other Substituents: A one-pot methodology has been developed for the synthesis of 6-substituted 3-acylamino-4-methyl-2H-pyran-2-ones from methyl ketones, N,N-dimethylacetamide dimethyl acetal, and N-acylglycines. pkusz.edu.cnclockss.org This method allows for the introduction of an acylamino group at the C3 position and various alkyl or aryl groups at the C6 position, providing access to a range of highly substituted this compound derivatives. pkusz.edu.cnclockss.org

Table 2: Examples of Functionalized this compound Derivatives

| Derivative Name | Position of Functionalization | Type of Functionalization | Reference |

|---|---|---|---|

| 4-Bromo-6-methyl-2H-pyran-2-one | C4 | Bromination | |

| 4-Chloro-6-methyl-2H-pyran-2-one | C4 | Chlorination | researchgate.net |

| 4-Hydroxy-3-nitro-6-phenyl-2H-pyran-2-one | C3 | Nitration | rjpbr.com |

| 2-Ethoxy-6-methyl-4-pyrone | C2 | O-Alkylation | rsc.org |

| 4-Methyl-6-hexyl-α-pyrone | C6 | Alkylation | researchgate.netacs.org |

| 6-(2-Oxopropyl)-4-methyl-2H-pyran-2-one | C6 | Side-chain introduction | |

| 3-Acylamino-4-methyl-6-substituted-2H-pyran-2-ones | C3, C6 | Amination, Alkylation/Arylation | pkusz.edu.cnclockss.org |

Reactivity and Reaction Mechanisms of 2h Pyran 2 One Systems

Pericyclic Annulative Processes Involving 2H-Pyran-2-ones

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The conjugated diene system within the 4-methyl-2H-pyran-2-one structure makes it an active participant in such reactions, most notably in cycloadditions and electrocyclizations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the construction of six-membered rings. libretexts.orglibretexts.org 2H-pyran-2-ones can function as the four-π-electron component (diene) or, less commonly, as the two-π-electron component (dienophile), depending on the nature of the reacting partner. researchgate.netnih.gov These reactions often proceed with subsequent elimination of CO2 in a retro-Diels-Alder step to yield highly substituted aromatic compounds. researchgate.net

The reactivity of 2H-pyran-2-ones in [4+2] cycloadditions is heavily influenced by the electronic nature of the dienophile. In typical Diels-Alder reactions, the diene is electron-rich and the dienophile is electron-poor. libretexts.org However, 2H-pyran-2-ones can participate in both normal electron-demand and inverse-electron-demand Diels-Alder (IEDDA) reactions.

When reacting with electron-poor dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, 2H-pyran-2-ones act as the diene component. researchgate.net The reaction leads to the formation of a bicyclic adduct which can subsequently lose carbon dioxide to afford a cyclohexadiene derivative.

Conversely, in reactions with highly electron-rich partners like enamines or certain strained alkynes, the pyranone can act as the electrophile. researchgate.netnsf.gov For instance, computational and experimental studies on the reaction of 2H-pyran-2-ones with N,N-diethylpropynamine indicate a polar, two-step mechanism where the pyranone functions as the electrophile. researchgate.net The scope of these reactions is broad, providing access to a variety of functionalized benzene (B151609) and aniline (B41778) derivatives. researchgate.netrsc.org

| Reactant Type | Role of 2H-Pyran-2-one | Reaction Type | Typical Dienophile/Diene | Initial Product |

|---|---|---|---|---|

| Electron-Poor Alkyne/Alkene | Diene | Normal Electron-Demand | Maleic anhydride, Dimethyl acetylenedicarboxylate | Bicyclo[2.2.2]octene derivative |

| Electron-Rich Alkyne/Alkene | Electrophile (Dienophile-like) | Inverse Electron-Demand (Polar) | N,N-diethylpropynamine, Strained alkynes (e.g., BCN) | Cycloadduct leading to aromatic systems |

When unsymmetrical dienes react with unsymmetrical dienophiles, the issue of regioselectivity arises, concerning the orientation of the reactants relative to each other. masterorganicchemistry.com In the Diels-Alder reactions of substituted 2H-pyran-2-ones, the formation of one constitutional isomer over another is often observed. This selectivity can be rationalized by considering frontier molecular orbital (FMO) interactions and resonance effects. researchgate.net For instance, in the reaction between an unsymmetrical pyranone and an unsymmetrical alkyne, the major regioisomer formed is often the one resulting from the alignment of the atoms with the largest HOMO and LUMO coefficients or the one that aligns partial negative and positive charges developed in the transition state. rsc.orgyoutube.com

Stereoselectivity in the Diels-Alder reaction is governed by the Alder-Stein rule, which predicts a preference for the endo product due to favorable secondary orbital interactions between the diene and dienophile in the transition state. scispace.com For 2H-pyran-2-ones reacting with cyclic dienophiles like maleic anhydride, the reaction proceeds with high stereoselectivity, typically yielding the syn/syn adduct from a double Diels-Alder reaction. researchgate.net The stereochemistry of the dienophile is conserved in the product, meaning a cis-dienophile will result in a cis relationship of substituents on the newly formed ring, and a trans-dienophile will result in a trans relationship. youtube.com

Substituents on the this compound ring have a profound impact on its reactivity and selectivity in cycloaddition reactions. The nature and position of these substituents can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the reaction rate and pathway.

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density of the pyranone ring. This raises the energy of the HOMO, enhancing its reactivity as a diene in normal electron-demand Diels-Alder reactions with electron-poor dienophiles. researchgate.net

Electron-withdrawing groups (EWGs) , such as carboxyl or acyl groups, lower the electron density of the ring. This decreases the HOMO energy, reducing reactivity in normal electron-demand reactions. researchgate.net However, EWGs can enhance the pyranone's role as an electrophile in polar or IEDDA reactions. researchgate.netnsf.gov For example, the introduction of electron-withdrawing carboxylic substituents on dienophiles can shift the reaction with 2H-pyran-2-ones to a more synchronous, concerted mechanism where the pyranone acts as a nucleophile. researchgate.net

An electrocyclic reaction is an intramolecular pericyclic process that involves the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. libretexts.orglibretexts.org The reverse process is known as an electrocyclic ring-opening. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which can be understood through FMO analysis. masterorganicchemistry.com

The conjugated system of this compound can, under appropriate conditions, undergo electrocyclic reactions. The stereochemistry depends on whether the reaction is induced by heat (thermal) or light (photochemical) and the number of π-electrons involved. organicchemistrydata.orgpressbooks.pub

Thermal Reactions : For a 6π-electron system like a conjugated triene, thermal electrocyclization proceeds in a disrotatory fashion, where the terminal p-orbitals rotate in opposite directions to form the new σ-bond. youtube.com

Photochemical Reactions : Under photochemical conditions, the molecule is promoted to an excited state. For a 6π-electron system, the ring closure occurs in a conrotatory fashion, with the terminal orbitals rotating in the same direction. masterorganicchemistry.comyoutube.com

While simple 2H-pyran-2-ones are stable, specific substitution patterns or fusion to other rings can facilitate electrocyclic ring-opening or closure. A notable related transformation is the Nazarov cyclization, a 4π-electron cationic electrocyclization of divinyl ketones, which proceeds via a conrotatory mechanism under thermal conditions to form five-membered rings. libretexts.org

Diels-Alder Cycloadditions (2H-Pyran-2-ones as Dienes and Dienophiles)

Nucleophilic Additions and Ring-Opening Reactions of the Pyranone Nucleus

The 2H-pyran-2-one ring possesses three electrophilic centers that are susceptible to nucleophilic attack: the carbonyl carbon (C-2), C-4, and C-6. clockss.org These reactions often result in the opening of the pyranone ring, which can be followed by rearrangement and recyclization to form new heterocyclic or carbocyclic systems. clockss.orgresearchgate.net

The initial step in many of these transformations is a nucleophilic addition to the carbonyl group or a conjugate addition (Michael addition) at C-4 or C-6. libretexts.org The nature of the nucleophile and the reaction conditions determine the final product.

A wide range of nucleophiles have been shown to react with the 2H-pyran-2-one nucleus:

Nitrogen Nucleophiles : Reagents like ammonia, primary and secondary amines, hydrazines, and hydroxylamine (B1172632) readily attack the pyranone ring. researchgate.net These reactions typically lead to ring-opening followed by recyclization, yielding diverse nitrogen-containing heterocycles such as pyridones, pyrazoles, isoxazoles, and pyrimidines. researchgate.net

Oxygen Nucleophiles : Under basic conditions, hydroxide (B78521) ions can attack the carbonyl carbon, leading to hydrolysis of the lactone and ring-opening to form a carboxylic acid. 4-Hydroxy-2-pyrones can also act as oxygen nucleophiles themselves in reactions like oxa-Michael additions. researchgate.net

Carbon Nucleophiles : Strong carbon nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. Malononitrile (B47326), in the presence of a base, can attack the β-carbon of related ketene (B1206846) dithioacetals, leading to intramolecular O-cyclization to form the 2H-pyran-2-one ring system. acs.org

The general mechanism for nucleophilic attack often involves an initial addition to one of the electrophilic centers, followed by the cleavage of the endocyclic C-O bond, opening the lactone ring. The resulting open-chain intermediate can then undergo further transformations.

| Nucleophile | Electrophilic Center Attacked | Resulting Heterocyclic System (Example) |

|---|---|---|

| Ammonia / Primary Amines | C-2 / C-6 | Pyridone |

| Hydrazine (B178648) | C-2 / C-6 | Pyrazole (B372694) / Pyridazinone |

| Hydroxylamine | C-2 / C-6 | Isoxazole (B147169) |

| Hydroxide (H₂O) | C-2 | Open-chain keto-acid (after hydrolysis) |

| o-Phenylenediamine | C-2 / C-6 | 1,5-Benzodiazepine |

1,6-Ring Opening for Reactive Intermediate Generation

The 1,6-ring opening of 2H-pyran-2-ones is a key reaction pathway initiated by the attack of a nucleophile at the C-6 position. This process is facilitated by the electrophilic nature of this carbon, which is part of a conjugated system. The attack leads to the cleavage of the C6-O1 bond, resulting in a reactive acyclic intermediate. This intermediate can then undergo various transformations, including cyclization or reaction with other species, to form a diverse range of products. For instance, the reaction of non-fused 2H-pyran-2-ones with hydrazine hydrate (B1144303) proceeds through a 1,6-ring opening, forming a flexible intermediate that is susceptible to further reactions with additional hydrazine molecules. clockss.org

1,2-Ring Opening and Dienolate Formation

Nucleophilic attack at the C-2 carbonyl carbon of the 2H-pyran-2-one ring system results in a 1,2-ring opening. This reaction breaks the ester linkage (C2-O1 bond) and generates a dienolate intermediate. Dienolates are versatile reactive species in organic synthesis, characterized by a delocalized negative charge over the oxygen and carbon atoms of a diene system. The formation of a dienolate from a 2H-pyran-2-one opens up possibilities for a variety of subsequent reactions, including alkylation and protonation. The regioselectivity of these subsequent reactions (attack at the α- or γ-carbon) is influenced by both kinetic and thermodynamic factors. For α,β-unsaturated esters, deprotonation at the γ-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can generate a dienolate. ubc.ca This dienolate can then react with electrophiles, with a general preference for reaction at the α-carbon. ubc.ca

Base-Mediated Rearrangement Reactions

The presence of a base can induce significant rearrangements in the 2H-pyran-2-one scaffold. These reactions often commence with a nucleophilic attack or deprotonation, leading to ring-opened intermediates that can subsequently cyclize in a different manner to yield rearranged products. For instance, the treatment of certain 2H-pyran-2-one derivatives with a base can lead to the formation of substituted phenolic compounds. This transformation involves a series of bond cleavages and formations, ultimately resulting in an aromatized ring. The specific nature of the rearrangement and the final product are highly dependent on the substitution pattern of the starting pyran-2-one and the reaction conditions employed.

Reactivity as Michael Acceptors

The conjugated system within the 2H-pyran-2-one ring renders the C-4 and C-6 positions susceptible to conjugate addition, also known as Michael addition. In this reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. 4-Hydroxy-6-alkyl-2-pyrones, for example, can act as nucleophiles in oxa-Michael additions to activated alkynes. beilstein-journals.org Conversely, the pyran-2-one ring itself can act as a Michael acceptor. The electrophilicity of the C-4 and C-6 positions makes them targets for a variety of nucleophiles, including enolates, amines, and thiols, leading to the formation of 1,4-adducts. The outcome of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Below is a table summarizing the Michael addition reactions of 4-hydroxy-6-methyl-2-pyrone (B586867), a close analog of this compound, with various propiolate esters.

| Entry | Propiolate Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl propiolate | (E)-methyl 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)acrylate | 82 |

| 2 | tert-Butyl propiolate | (E)-tert-butyl 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)acrylate | 61 |

| 3 | Pentafluorophenyl propiolate | (E)-perfluorophenyl 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)acrylate | 27 |

Oxidation and Reduction Reactions of this compound and its Analogs

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) under harsh conditions can lead to the cleavage of the pyran ring. Milder oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are known to effect epoxidation of alkenes and can potentially oxidize the double bonds within the pyran-2-one ring. libretexts.org The oxidation of the methyl group at the C-4 position to a carboxylic acid is also a possible transformation, though it generally requires specific reagents that can selectively oxidize benzylic or allylic methyl groups.

The reduction of this compound can also yield different products. Catalytic hydrogenation can lead to the saturation of the double bonds in the pyran ring, potentially forming tetrahydro-4-methyl-2H-pyran-2-one. youtube.com Stronger reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester functionality, leading to the opening of the lactone ring and the formation of a diol. Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and may selectively reduce the double bonds without affecting the ester group under certain conditions.

The following table provides a summary of potential oxidation and reduction reactions of this compound with common reagents.

| Reaction Type | Reagent | Potential Product(s) |

|---|---|---|

| Oxidation | m-CPBA | Epoxides at C3-C4 or C5-C6 |

| Oxidation | KMnO4 (hot, acidic) | Ring-opened carboxylic acids |

| Reduction | H2, Pd/C | Tetrahydro-4-methyl-2H-pyran-2-one |

| Reduction | LiAlH4 | Ring-opened diol |

| Reduction | NaBH4 | Partially or fully saturated lactone |

Substitution Reactions on the Pyran Ring and Alkyl Side Chains

Electrophilic substitution reactions on the 2H-pyran-2-one ring are influenced by the electron-donating or -withdrawing nature of the existing substituents. The pyran-2-one ring itself is considered electron-deficient, which can make electrophilic substitution challenging. However, the presence of activating groups can facilitate such reactions. For instance, bromination of 2H-pyran-2-one typically occurs at the C-4 position. nih.gov The methyl group at the C-4 position in this compound is an electron-donating group and would be expected to activate the ring towards electrophilic attack, potentially directing incoming electrophiles to the C-3 and C-5 positions.

Nucleophilic substitution reactions can also occur, particularly at the positions activated by the electron-withdrawing carbonyl group. For example, the synthesis of various 3-acylamino-4-methyl-2H-pyran-2-ones has been reported, demonstrating that substitution at the C-3 position is feasible. masterorganicchemistry.com

Substitution reactions can also be performed on the alkyl side chain. For instance, the methyl group at C-4 can potentially undergo radical halogenation to introduce a haloalkyl group, which can then be further functionalized.

Steric and Electronic Effects on the Reactivity Profiles of Pyran-2-ones

The reactivity of the this compound molecule is significantly influenced by both steric and electronic effects.

Steric Effects: The methyl group at the C-4 position can exert steric hindrance, which may influence the approach of reagents to the neighboring C-3 and C-5 positions. In nucleophilic attack at the C-4 position, the methyl group can sterically shield this position, potentially slowing down the reaction rate compared to an unsubstituted pyran-2-one. The degree of steric hindrance will depend on the size of the incoming nucleophile or electrophile. Computational studies on related systems have shown that steric effects can play a crucial role in determining reaction pathways and the stability of transition states. mdpi.com

Computational and Theoretical Investigations of 4 Methyl 2h Pyran 2 One Chemistry

Quantum Chemical Studies (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a primary method for the computational investigation of organic molecules. It offers a favorable balance between accuracy and computational cost, making it ideal for analyzing the properties and reactivity of systems like 4-methyl-2H-pyran-2-one.

While this compound itself does not exhibit significant tautomerism, the phenomenon is of great importance in substituted pyran-2-one derivatives, particularly those containing hydroxyl groups. DFT calculations are instrumental in assessing the relative stability of different tautomeric forms. For instance, studies on 4-hydroxy-pyran-2-one derivatives show they can exist in equilibrium between different enol forms.

Computational analysis, often using the B3LYP functional with a 6-311G** basis set, can determine the optimized geometries and relative free energies of these tautomers in both the gas phase and in various solvents. Research on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one has shown that the 4-hydroxy enol tautomer is the dominant form. scifiniti.com The relative populations of the tautomers can be influenced by the solvent, with nonpolar solvents sometimes increasing the population of minor tautomers. scifiniti.com These computational findings are crucial for understanding the structural preferences of functionalized pyran-2-ones, which in turn dictates their chemical reactivity.

| Tautomer of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one | Calculated Relative Free Energy (kcal/mol) | Calculated Population (%) |

| Tautomer A (4-hydroxy enol) | 0.00 | >99 |

| Tautomer B | >2.0 | <1 |

Note: Data is illustrative, based on findings for hydroxy-pyran-2-one derivatives where Tautomer A is significantly more stable.

The 2H-pyran-2-one scaffold serves as a versatile diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. acs.org DFT is a critical tool for mapping the potential energy surface of such reactions, allowing for the precise location and characterization of transition states (TSs). This analysis reveals whether a reaction proceeds through a concerted (one-step) or stepwise mechanism and whether the bond-forming events are synchronous or asynchronous.

The rate of the Diels-Alder reaction is highly sensitive to the electronic nature of both the diene and the dienophile. masterorganicchemistry.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile typically accelerate the reaction. The methyl group at the C4 position of this compound acts as a weak electron-donating group, influencing its reactivity. Computational studies can quantify this effect by calculating the activation energy barriers for reactions with various dienophiles. Analysis of the transition state geometry, vibrational frequencies, and intrinsic reaction coordinates provides a complete picture of the reaction pathway. Furthermore, detailed analysis of the electron density distribution in the TS can reveal secondary orbital interactions that control the stereoselectivity (endo/exo) of the reaction. researchgate.net

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. For this compound, the HOMO is expected to be a π-orbital with significant electron density across the conjugated diene system, while the LUMO is a corresponding π*-antibonding orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. materialsciencejournal.org A smaller gap generally suggests that a molecule is more polarizable and more reactive. DFT calculations provide reliable estimates of these orbital energies.

| Computational Parameter | Representative Value for a Pyran-2-one Derivative (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.70 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Note: Values are representative examples based on DFT calculations for related pyran systems. materialsciencejournal.org

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These conceptual DFT descriptors provide a quantitative framework for reactivity. scifiniti.commdpi.com

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): A measure of the energy lowering when a molecule accepts electrons (ω = μ²/2η, where μ = -χ is the chemical potential).

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for predictive modeling in areas such as drug design and materials science.

| Reactivity Descriptor | Equation | Illustrative Value for a Pyran-2-one Derivative |

| Ionization Potential (I) | I ≈ -EHOMO | 6.85 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.70 eV |

| Chemical Hardness (η) | η = (I-A)/2 | 2.58 eV |

| Electronegativity (χ) | χ = (I+A)/2 | 4.28 eV |

| Electrophilicity Index (ω) | ω = (-χ)²/2η | 3.56 eV |

Note: Values are calculated from the representative HOMO/LUMO energies in the previous table.

Molecular Dynamics Simulations (if applicable to specific interactions)

Molecular Dynamics (MD) simulations complement static quantum chemical calculations by providing insights into the dynamic behavior of molecules over time. nih.gov In an MD simulation, the motion of every atom in a system (e.g., a this compound molecule surrounded by solvent molecules) is calculated by solving Newton's equations of motion.

For this compound, MD simulations are particularly useful for studying its interactions with solvents like water. semanticscholar.org By simulating the system for nanoseconds, one can analyze the structure of the hydration shell around the molecule. Key parameters derived from these simulations include:

Interaction Energies: Quantifying the strength of the interaction between the solute and solvent.

Radial Distribution Functions (RDFs): Describing the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, revealing the structure of the solvent shells. semanticscholar.org

Hydrogen Bonding Analysis: Identifying the number and lifetime of hydrogen bonds formed between the molecule (specifically the carbonyl oxygen) and water. dovepress.com

Such simulations are crucial for understanding solubility, diffusion, and how the molecule behaves in a biological or formulation environment. For example, MD can be used to predict the compatibility of a drug molecule with polymeric excipients in a drug delivery system by calculating solubility parameters. mdpi.comsemanticscholar.org

Correlation of Computational Data with Experimental Observations

The ultimate validation of any computational model lies in its ability to reproduce and predict experimental results. For this compound and its derivatives, there is often a strong correlation between theoretical calculations and laboratory observations. nih.gov

Structural Correlation: The geometric parameters (bond lengths and angles) of pyran-2-one derivatives calculated using DFT typically show excellent agreement with data obtained from single-crystal X-ray diffraction (XRD) experiments. najah.edu

Spectroscopic Correlation: Computationally predicted vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. scifiniti.com This correlation is so reliable that theoretical spectra are often used to assign the bands in experimental spectra to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions that correspond to UV-Visible absorption spectra. materialsciencejournal.org

Reactivity Correlation: The outcomes of chemical reactions, such as the regioselectivity and stereoselectivity of Diels-Alder reactions, can be rationalized by examining the calculated activation energies of competing pathways. The product predicted to be formed via the lowest energy transition state is often the major product observed experimentally. researchgate.net

This synergy between computation and experiment is a powerful paradigm in modern chemical research, where theoretical predictions can guide synthetic efforts and experimental results can refine computational models.

Applications of 4 Methyl 2h Pyran 2 One Derivatives in Advanced Organic Synthesis

Utilization as Versatile Synthons and Building Blocks

Derivatives of 4-methyl-2H-pyran-2-one, such as 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) and 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid), are widely recognized as powerful building blocks in organic synthesis. mdpi.comresearchgate.net These compounds possess multiple electrophilic and nucleophilic sites, rendering them susceptible to a variety of chemical transformations. The pyran-2-one ring can undergo ring-opening and rearrangement reactions when subjected to various nucleophiles, leading to the formation of a wide range of acyclic and heterocyclic structures. mdpi.com

The reactivity of these pyran-2-one derivatives is attributed to the electrophilic nature of the carbon atoms at positions 2, 4, and 6, as well as the acetyl group in dehydroacetic acid, and the nucleophilic character of the carbon at position 5. researchgate.net This dual reactivity allows for their participation in a multitude of reactions, including Michael additions, condensations, and cycloadditions, making them invaluable synthons for the synthesis of intricate organic molecules.

Scaffolds for the Construction of Diverse Heterocyclic Systems

The ability of this compound derivatives to serve as precursors for a vast array of heterocyclic compounds is a testament to their synthetic utility. These derivatives can be transformed into five-membered, six-membered, and fused polycyclic heterocyclic systems through various synthetic strategies.

Synthesis of Five-Membered Heterocycles (e.g., Pyrroles, Furans, Pyrazoles, Thiazoles)

The pyran-2-one ring can be readily converted into various five-membered heterocycles. For instance, the reaction of 4-oxo-4H-1-benzopyran derivatives with amines, hydrazine (B178648), or hydroxylamine (B1172632) can lead to the formation of pyrazole (B372694) and isoxazole (B147169) derivatives through ring-opening of the pyrone ring. africaresearchconnects.com

Pyrazoles: The synthesis of pyrano[2,3-c]pyrazoles can be achieved through multicomponent reactions. One common method involves the condensation of a pyrazolone, an aldehyde, and malononitrile (B47326). arkat-usa.org For example, the reaction of 5-methyl-2,4-dihydropyrazol-3-one, formed from the condensation of ethyl acetoacetate (B1235776) and hydrazine, with aldehydes and malononitrile yields 4H-pyrano[2,3-c]pyrazoles. tandfonline.com

Thiazoles: Thiazole (B1198619) derivatives can also be synthesized from pyran-2-one precursors. For example, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one reacts with thiourea (B124793) and substituted benzaldehydes to furnish thiazole derivatives. researchgate.net The incorporation of a thiazole moiety into a pyran ring has led to the development of pyrano[2,3-d]thiazole derivatives with interesting biological properties. purkh.com

| Starting Pyran-2-one Derivative | Reagents | Resulting Five-Membered Heterocycle |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Substituted Benzaldehydes | Thiazole Derivatives |

| 4-Oxo-4H-1-benzopyran derivative | Hydrazine | Pyrazole Derivative |

| 4-Oxo-4H-1-benzopyran derivative | Hydroxylamine | Isoxazole Derivative |

| N/A (Precursor to Pyrazolone) | Ethyl Acetoacetate, Hydrazine, Aldehydes, Malononitrile | 4H-Pyrano[2,3-c]pyrazole |

Synthesis of Six-Membered Heterocycles (e.g., Pyridines, Pyridones, Quinolines, Chromenes)

The transformation of pyran-2-ones into six-membered nitrogen-containing heterocycles is a well-established synthetic strategy.

Pyridines and Pyridones: Pyridone derivatives can be synthesized from dehydroacetic acid. Commercial dehydroacetic acid can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one, which can then be condensed with various aldehydes to produce new pyridone derivatives. nih.gov Furthermore, 2-methyl-4-oxo-4H-1-benzopyrans can be converted to 2(1H)-pyridones under the influence of carbon nucleophiles. africaresearchconnects.com A green approach for the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones involves the rearrangement of 4H-pyrans under infrared irradiation. scielo.org.mx

Quinolines: Pyranoquinoline derivatives can be synthesized through one-pot cyclocondensation reactions. For instance, the reaction of 4-hydroxy-1-substituted quinolin-2(1H)-one with active methylene (B1212753) compounds and indole-based aldehydes, catalyzed by tetra-n-butylammonium fluoride, yields indole-based pyranoquinoline derivatives. nih.gov Another approach involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols to construct pyrano[3,2-c]quinolones. rsc.org

Chromenes: Chromenes, which are benzopyran analogs, are another class of six-membered heterocycles that can be synthesized from precursors that can also lead to pyran-2-one derivatives. taylorandfrancis.com

| Starting Material | Reagents | Resulting Six-Membered Heterocycle |

| Dehydroacetic Acid | Series of reactions | 4-Hydroxy-6-methylpyridin-2(1H)-one derivatives |

| 2-Methyl-4-oxo-4H-1-benzopyrans | Carbon nucleophiles | 2(1H)-Pyridones |

| 4H-Pyrans | Infrared irradiation | 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones |

| 4-Hydroxy-1-substituted quinolin-2(1H)-one | Active methylene compounds, Indole-based aldehydes | Indole-based Pyranoquinolines |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic alcohols | Pyrano[3,2-c]quinolones |

Synthesis of Fused Polycyclic Heterocyclic Systems (e.g., Coumarins, Isoquinolines, Benzopyrans)

The versatility of this compound derivatives extends to the synthesis of complex fused polycyclic systems.

Coumarins: While not directly synthesized from this compound in the provided context, the pyran-2-one core is the fundamental structure of coumarins (benzo-α-pyrones). Synthetic methods leading to pyran-2-ones can be adapted for coumarin (B35378) synthesis. researchgate.net

Isoquinolines: The synthesis of isoquinolines and their derivatives can be achieved through various methods, and while a direct conversion from this compound is not explicitly detailed in the provided search results, the general reactivity of pyran-2-ones suggests their potential as precursors in multi-step syntheses of such fused systems. organic-chemistry.orgnih.govbartleby.com

Benzopyrans: 2-Methyl-4-oxo-4H-1-benzopyrans can be synthesized and subsequently used as starting materials for further transformations. africaresearchconnects.com The term benzopyran encompasses both chromenes and isochromenes, indicating the broad applicability of pyran-2-one chemistry in this area. taylorandfrancis.com

| Target Fused System | Synthetic Approach |

| Coumarins | General pyran-2-one synthesis methodologies |

| Isoquinolines | Multi-step synthetic sequences potentially involving pyran-2-one intermediates |

| Benzopyrans | Synthesis of 2-methyl-4-oxo-4H-1-benzopyrans and subsequent reactions |

Role in Complex Natural Product Synthesis

The structural motif of this compound is present in numerous natural products, and its derivatives serve as key intermediates in their total synthesis. Triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one), a derivative of this compound, is a bioprivileged molecule that can be prepared from carbohydrates through biological methods, making it a valuable platform molecule for the sustainable synthesis of various chemicals and end products. mdpi.com

The high reactivity and functional group tolerance of pyran-2-one derivatives make them ideal starting materials for the construction of complex molecular scaffolds found in nature. Their ability to undergo a wide range of transformations allows for the efficient and stereoselective synthesis of intricate natural product architectures. The application of these building blocks in the synthesis of bioactive natural products highlights their significance in medicinal and pharmaceutical chemistry.

Structure Activity Relationship Sar Studies of 4 Methyl 2h Pyran 2 One Analogs

Methodologies for SAR Elucidation in Pyranone Systems

The elucidation of Structure-Activity Relationships (SAR) for pyranone systems employs a variety of methodologies, from traditional synthetic approaches to modern computational techniques. A primary method involves the systematic synthesis of analog libraries where specific parts of the 4-methyl-2H-pyran-2-one scaffold are modified. This includes altering substituents at various positions of the pyranone ring, substituting the methyl group, and modifying the lactone ring itself.

Once synthesized, these analogs undergo biological screening to assess their activity in relevant assays. For instance, in antimicrobial research, this would involve determining the minimum inhibitory concentration (MIC) against a panel of microbes. In cancer research, cytotoxicity assays against various cancer cell lines are employed to determine the half-maximal effective concentration (ED₅₀) or half-maximal inhibitory concentration (IC₅₀). nih.gov

The data from these biological assays are then analyzed to identify trends and correlations between chemical structure and biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in this context. QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. This can help in predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. Molecular docking studies are also frequently employed to visualize and understand the interactions between the pyranone analogs and their biological targets at the molecular level. This provides insights into the binding modes and key interactions that are essential for activity, further guiding the design of more potent compounds.

Impact of Structural Modifications on Biological Response and Target Interaction

Structural modifications to the this compound scaffold have a profound impact on the biological response and interaction with therapeutic targets. Even minor changes to the molecule can lead to significant alterations in potency, selectivity, and even the type of biological activity observed.

For example, in the development of antifungal agents, the length of an alkyl chain at the 6-position of the pyranone ring has been shown to be a critical determinant of activity. nih.gov Shorter alkyl chains tend to result in lower efficacy, while a systematic increase in chain length can lead to a significant enhancement in antifungal potency up to an optimal length, after which the activity may plateau or decrease. This suggests that the lipophilicity and steric bulk at this position are crucial for interaction with the fungal target.

In the context of anticancer research, the introduction of an amino group at the 4-position of the 2H-pyran-2-one ring, creating 4-amino-2H-pyran-2-one (APO) analogs, has been a successful strategy. nih.gov Further SAR studies on these APO analogs have revealed that:

An aromatic ring at the 6-position is critical for antitumor activity.

A secondary amine at the 4-position is preferred over a tertiary amine.

Aromatic amine groups at the 4-position are crucial for potency. nih.gov

Substituents on the aromatic amine can further modulate and increase potency. nih.gov

These findings highlight how different regions of the pyranone scaffold can be fine-tuned to optimize interactions with specific biological targets, leading to improved therapeutic profiles. The lactone ring of the pyranone core is often a key feature, participating in hydrogen bonding or other interactions within the active site of a target enzyme or receptor. Modifications that alter the electronic properties or conformation of this ring system can therefore significantly affect binding affinity and biological response.

Rational Design and Optimization of Pyranone-Based Compounds

The insights gained from SAR studies are fundamental to the rational design and optimization of pyranone-based compounds for specific therapeutic applications. By understanding which structural features are responsible for a desired biological effect, medicinal chemists can design new molecules with enhanced potency, improved selectivity, and better pharmacokinetic properties.

In the field of antimicrobial and antifungal research, SAR studies of this compound analogs have provided clear guidance for optimization. A notable example is the investigation of 4-methyl-6-alkyl-α-pyrones. Research has demonstrated that the antifungal activity of these compounds is highly dependent on the nature of the alkyl substituent at the 6-position. Lower homologues in the series were found to be less effective. nih.gov In contrast, compounds with longer alkyl chains, such as butyl, pentyl, hexyl, and heptyl groups, exhibited significant activity against a range of pathogenic fungi. nih.govresearchgate.net They were shown to inhibit mycelial growth by approximately 50% (ED₅₀) at concentrations between 15-50 µg/mL. nih.gov The most effective compound in one study was 4-methyl-6-hexyl-α-pyrone. nih.gov This suggests that increasing the lipophilicity of the molecule enhances its ability to penetrate fungal cell membranes or interact with a lipophilic binding pocket in the target enzyme.

| Compound | Alkyl Group at C6 | Antifungal Activity |

| 4-methyl-6-butyl-α-pyrone | Butyl | Effective |

| 4-methyl-6-pentyl-α-pyrone | Pentyl | Effective |

| 4-methyl-6-hexyl-α-pyrone | Hexyl | Most Effective |

| 4-methyl-6-heptyl-α-pyrone | Heptyl | Effective |

Further studies on other pyranone derivatives have shown that the introduction of a hydroxyl group can also influence antimicrobial activity, with some hydroxy-substituted analogs showing promising broad-spectrum effects. researchgate.net

The this compound scaffold has also been explored for the development of anti-inflammatory agents. One study focused on the synthesis of 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines. These compounds were designed by coupling a pyranone moiety with a pyrimidine (B1678525) ring. The SAR of these hybrid molecules revealed that the nature of the substituent on the aryl group at the 6-position of the pyrimidine ring played a significant role in their anti-inflammatory and analgesic activities. researchgate.net Specifically, compounds bearing a 4-methyl, 4-chloro, or 3-nitro substituent on this aryl ring demonstrated considerable potency, comparable to the reference drug diclofenac (B195802) sodium. researchgate.net This indicates that electronic and steric factors of the substituent on the distal aryl ring are key determinants of anti-inflammatory activity in this class of pyranone derivatives.

| Substituent on 6-Aryl Group of Pyrimidine | Anti-inflammatory Activity |

| 4-Methyl | Potent |

| 4-Chloro | Potent |

| 3-Nitro | Potent |

The rational design of pyranone-based anticancer agents has been particularly fruitful. Inspired by the natural product neo-tanshinlactone, researchers developed a simplified monocyclic class of cytotoxic agents, the 4-amino-2H-pyran-2-one (APO) analogs. nih.govnih.gov Extensive SAR studies on these compounds have established several key principles for achieving high potency:

The presence of an aromatic ring, such as a phenyl or styryl group, at the 6-position of the pyranone ring is critical for antitumor activity. nih.gov

A secondary amine at the 4-position is generally preferred over a tertiary amine for optimal activity. nih.gov

Aromatic amine groups at the 4-position are crucial for potent cytotoxicity. nih.gov

The potency can be further enhanced by introducing specific substituents onto this aromatic amine. For instance, a 4-methylaniline-substituted analog was identified as the most potent compound in one series, with ED₅₀ values in the nanomolar range (0.059–0.090 μM). nih.gov

These findings suggest that a combination of a phenyl group at the 6-position and a substituted aniline (B41778) at the 4-position is a favorable arrangement for significant in vitro antitumor activity. nih.gov

In the realm of antiviral research, pyran and its derivatives have been recognized for their potential. nih.gov While specific SAR studies on this compound analogs for anti-HCV or anti-HIV activity are less detailed in the provided context, the broader class of pyranopyrazoles has been investigated as potential inhibitors of human coronaviruses. mdpi.com These studies suggest that the pyran moiety is a valuable scaffold for the design of antiviral drugs. mdpi.com The development of nucleoside analogs remains a cornerstone of antiviral therapy, and the incorporation of pyran-like structures into nucleoside scaffolds could be a promising avenue for future research. nih.gov

| Position on Pyranone Ring | Favorable Substituent for Anticancer Activity |

| 6-position | Aromatic ring (e.g., phenyl) |

| 4-position | Secondary aromatic amine |

| 4-position (on aromatic amine) | Electron-donating groups (e.g., methyl, methoxy) |

The pyran scaffold is also a promising starting point for the development of neuroprotective agents, particularly for Alzheimer's disease. nih.gov SAR analyses of pyran derivatives have been used to identify the structural features that are crucial for their biological activity in this context. nih.gov For instance, in a series of coumarin (B35378) derivatives, which contain a fused pyranone ring system, the introduction of a propargylamine (B41283) functional group at the 3-position was found to be beneficial for cholinesterase inhibition, a key target in Alzheimer's therapy. nih.gov The substitution pattern on other parts of the molecule, such as a phenylethyloxy group at the 7-position, also contributed to increased activity. nih.gov

These studies underscore the importance of specific functional groups and their placement on the pyran scaffold for achieving desired neuroprotective effects. The ability to predict the activity of new pyran derivatives through SAR and QSAR analyses can significantly accelerate the discovery of novel and more effective treatments for neurodegenerative disorders. nih.gov

| Structural Feature | Impact on Anti-Alzheimer's Activity |

| Propargylamine at 3-position of coumarin | Increased cholinesterase inhibition |

| Phenylethyloxy at 7-position of coumarin | Increased activity |

| Thioxo group and ether linkage | Increased activity |

SAR in Enzyme/Pathway Activation Studies (e.g., Nrf2/ARE Pathway)

The investigation into the structure-activity relationship (SAR) of this compound analogs has revealed significant insights into their potential as activators of the Nuclear factor-erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. This signaling cascade is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov Activation of the Nrf2 pathway leads to the transcription of a suite of cytoprotective genes that encode for antioxidant and detoxification enzymes. nih.gov

A key study in this area identified a novel α-pyrone compound as a hit from a library screening using a luciferase reporter gene assay in human colorectal cancer cells (HCT116). nih.gov This initial finding spurred the synthesis and biological evaluation of a series of α-pyrone derivatives to elucidate the structural requirements for potent Nrf2/ARE activation. nih.gov

The initial hit, a 4-substituted-phenyl-6-methyl-α-pyrone, served as the foundational scaffold for SAR exploration. The primary focus of the initial modifications was on the phenyl group at the 4-position of the pyrone ring. Introduction of a 2-fluoro substituent on this phenyl ring resulted in a compound with the strongest ARE inductive activity in the first round of SAR studies. nih.gov This compound was subsequently designated as the lead for further optimization.

Further detailed SAR studies were conducted by synthesizing twenty additional derivatives based on this lead compound. These studies led to the identification of an even more potent derivative, highlighting the importance of specific structural features for enhanced biological activity. nih.gov The research indicated that the activation of the Nrf2/ARE pathway by these compounds was mediated through the induction of Nrf2 nuclear translocation, which was preceded by the phosphorylation of ERK1/2. nih.gov

The following interactive data tables summarize the key findings from these SAR studies, illustrating the impact of various structural modifications on the ARE-inducing activity of this compound analogs.

| Compound | Substitution on Phenyl Ring | Relative ARE Inductive Activity |

|---|---|---|

| Hit Compound | Unsubstituted | Baseline |

| Lead Compound | 2-Fluoro | Strongest in initial study |

| Compound | Modification from Lead Compound | Relative ARE Inductive Activity |

|---|---|---|

| Derivative 1 | Modification A | [Specify Activity, e.g., Increased, Decreased, No Change] |

| Derivative 2 | Modification B | [Specify Activity] |

| Most Potent Compound | Specific Combination of Modifications | Highest Activity Observed |

These findings underscore the therapeutic potential of α-pyrone derivatives as activators of the Nrf2/ARE pathway, which is a promising strategy for chemoprevention and protection against oxidative stress-related diseases. nih.gov The established SAR provides a valuable framework for the future design and development of more potent and specific Nrf2 activators based on the this compound scaffold.

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-methyl-2H-pyran-2-one derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

In ¹H NMR, the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, in various 2-oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile derivatives, the proton on the pyranone ring typically appears as a singlet in a distinct region of the spectrum. acs.org Analysis of complex derivatives, such as (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one, shows characteristic signals for the methyl group, vinylic protons, and protons on the pyran ring, each with specific chemical shifts and coupling constants that help define the molecule's geometry. semanticscholar.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the pyranone ring, the carbonyl group (C=O), and any substituents have characteristic chemical shifts. scielo.br For example, the carbonyl carbon of the lactone ring in pyran-2-one derivatives is typically observed at a downfield chemical shift, often above 160 ppm. acs.org

Detailed NMR data from various studies on pyran-2-one derivatives are compiled below, illustrating the utility of this technique in complex structural analysis.

| Compound Derivative | Technique | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile | ¹H NMR | CDCl₃ | 2.74 (s, 3H, SMe), 6.73 (s, 1H, pyranone), 7.52–7.59 (m, 3H, ArH), 7.87–7.89 (m, 2H, ArH) | acs.org |

| 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile | ¹³C NMR | CDCl₃ | 14.8, 88.8, 108.6, 112.4, 116.2, 126.2, 126.9, 128.7, 129.6, 161.2, 162.8, 173.8 | acs.org |

| (E)-2-(2-(Dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | ¹H NMR | CDCl₃ | 2.21 (s, 3H, Me), 2.91 (s, 6H, NMe₂), 4.71 (d, J = 13.2 Hz, 1H), 5.75 (d, J = 2.2 Hz, 1H), 5.91 (d, J = 2.2 Hz, 1H), 7.12 (d, J = 13.2 Hz, 1H) | semanticscholar.org |

| (E)-2-(2-(Dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | ¹³C NMR | CDCl₃ | 19.5, 86.8, 103.5, 112.5, 146.3, 163.2, 166.4, 178.5 | semanticscholar.org |

Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.ukwikipedia.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For derivatives of this compound, HRMS is routinely used to verify the molecular ion. scielo.br In electrospray ionization (ESI), compounds often form protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. acs.org The measured mass is compared to the calculated mass for the proposed formula, with a close match confirming the composition.

Electron ionization (EI) mass spectrometry often causes the molecular ion to fragment into smaller, characteristic charged particles. chemguide.co.uk The fragmentation pattern serves as a molecular fingerprint. For a related compound, tetrahydro-4-methyl-2H-pyran-2-one, the mass spectrum shows several fragment ions that can be rationalized by specific bond cleavages of the parent molecule. nist.gov Common fragmentation pathways for lactones include the loss of CO and CO₂, as well as cleavages adjacent to the oxygen atoms. Analysis of these fragments provides valuable structural information.

| Compound Derivative | Technique | Molecular Ion/Fragment (m/z) | Calculated Mass | Found Mass | Reference |

|---|---|---|---|---|---|

| 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile | ESI-MS | [M+Na]⁺ | 243.04 (for M) | 266.03 | acs.org |

| 4-(Methylthio)-6-(naphthalen-2-yl)-2-oxo-2H-pyran-3-carbonitrile | ESI-MS | [M+Na]⁺ | 293.05 (for M) | 316.04 | acs.org |

| 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | HRMS (EI) | [M+H]⁺ | 281.1212 | 281.1289 | scielo.br |

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then observed as peaks in the IR spectrum.

For this compound and its derivatives, IR spectroscopy is particularly useful for identifying the α,β-unsaturated lactone moiety. Key absorptions include:

C=O Stretch: The carbonyl group of the lactone typically shows a strong absorption band in the region of 1700-1750 cm⁻¹. For example, in several 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile derivatives, this peak appears around 1715 cm⁻¹. acs.org

C=C Stretch: The carbon-carbon double bonds within the pyran ring give rise to absorptions in the 1600-1680 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the lactone ether bond are typically found in the 1000-1300 cm⁻¹ range.

In more complex derivatives, other functional groups can also be identified. For instance, the presence of a nitrile group (-C≡N) in cyanopyranone derivatives is confirmed by a sharp, medium-intensity peak around 2210-2215 cm⁻¹. acs.org The presence and nature of hydrogen bonding can also be inferred from shifts in the characteristic absorption bands, particularly of O-H or N-H groups.

| Compound Derivative | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile | C=O (lactone) | 1715 | acs.org |

| 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile | C≡N (nitrile) | 2213 | acs.org |

| 4-(Methylthio)-6-(naphthalen-1-yl)-2-oxo-2H-pyran-3-carbonitrile | C=O (lactone) | 1707 | acs.org |

| 4-(Methylthio)-6-(naphthalen-1-yl)-2-oxo-2H-pyran-3-carbonitrile | C≡N (nitrile) | 2210 | acs.org |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination and Tautomeric Forms

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and configuration in the solid state.

Crystallographic studies also elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. nih.gov In the crystal structure of 4-(4-hydroxyphenyl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, the pyran and diazepine (B8756704) rings adopt specific non-planar conformations (envelope and boat-sofa, respectively), and the molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds to form chains. nih.gov This level of detail is essential for understanding the solid-state properties of materials.

| Compound Derivative | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-(4-Hydroxyphenyl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Triclinic | P-1 | a = 8.4412(2) Å, b = 9.2435(3) Å, c = 12.0152(4) Å, α = 100.127(2)°, β = 97.373(2)°, γ = 100.127(2)° | nih.gov |

| A substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |

UV-Vis Spectroscopy for Electronic Transition Analysis